molecular formula C15H15N3O3S B2519619 methyl 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)propanoate CAS No. 537668-44-3

methyl 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)propanoate

Cat. No.: B2519619
CAS No.: 537668-44-3
M. Wt: 317.36
InChI Key: KUWWATPSOUNJAM-UHFFFAOYSA-N
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Description

Methyl 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)propanoate is a synthetic heterocyclic compound characterized by a pyrimido[5,4-b]indole core fused with a pyrimidine ring. The structure includes a 3-methyl group, a 4-oxo substituent, and a sulfanyl-linked methyl propanoate side chain.

Properties

IUPAC Name

methyl 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-8(14(20)21-3)22-15-17-11-9-6-4-5-7-10(9)16-12(11)13(19)18(15)2/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWWATPSOUNJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)propanoate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole, which can then be further modified to introduce the sulfanylpropanoate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 378.45 g/mol
  • CAS Number : 537668-44-3

The compound features a pyrimidoindole core structure linked to a sulfanyl group and a propanoate moiety. This configuration is significant for its reactivity and interaction with biological targets.

Chemistry

  • Building Block for Synthesis : Methyl 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)propanoate serves as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow chemists to explore new reaction pathways and mechanisms.
  • Study of Reaction Mechanisms : The compound's ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it an ideal candidate for studying reaction mechanisms in organic chemistry.

Biology

  • Antiviral and Anticancer Properties : Research has indicated that derivatives of this compound exhibit significant antiviral and anticancer activities. The pyrimidoindole core is known for its interactions with specific cellular targets, potentially leading to therapeutic effects against cancerous cells and viral infections.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may have anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.

Medicine

  • Therapeutic Applications : The compound is currently under investigation for its potential therapeutic applications in various diseases. Its mechanism of action likely involves interaction with enzymes or receptors involved in critical cellular pathways.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets, supporting its potential as a drug candidate.

Industry

  • Material Development : The compound can be utilized in the development of new materials due to its unique chemical properties. Its derivatives may find applications in creating polymers or other industrial chemicals.
  • Green Chemistry Applications : The synthesis processes involving this compound can be optimized using green chemistry principles to enhance sustainability and reduce environmental impact.

Mechanism of Action

The mechanism of action of methyl 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound is compared to two structurally related pyrimidoindole derivatives:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3<sup>a</sup> Source
Methyl 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)propanoate (Target Compound) C15H15N3O3S 329.36 3-methyl, 4-oxo, methyl propanoate ester ~3.5 (estimated) N/A
Methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate C23H16FN3O4S 449.50 4-fluorophenyl, furan carboxylate 4.7
3-(4-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one C23H22N4O3S 434.51 4-methoxyphenyl, piperidinylethyl 4.1 (estimated)

<sup>a</sup>XLogP3: Computed partition coefficient (logP) indicating lipophilicity.

Key Observations:

Core Structure : All compounds share a pyrimido[5,4-b]indole core with a 4-oxo group. The target compound features a 3-methyl group, while others have aromatic (4-fluorophenyl, 4-methoxyphenyl) or heterocyclic (piperidinylethyl) substituents.

Sulfanyl Side Chain: The sulfanyl group links the core to diverse moieties: Target: Methyl propanoate ester (hydrophilic due to the ester group). : Furan carboxylate (enhanced aromaticity and polarity). : Piperidinylethyl group (basic nitrogen, increased solubility in acidic environments).

Molecular Weight and Lipophilicity : The target compound has the lowest molecular weight (329.36 g/mol) and moderate lipophilicity (XLogP3 ~3.5), suggesting balanced membrane permeability. The fluorophenyl derivative () is larger (449.50 g/mol) and more lipophilic (XLogP3 4.7), which may affect bioavailability .

Bioactivity and Pharmacological Potential

While bioactivity data for the target compound are unavailable, insights can be inferred from analogs:

Anticancer Activity: highlights growth inhibition in cancer cell lines (e.g., MCF-7, A549) for dibromo-substituted propanoate derivatives. Bromination or fluorination (as in ) may enhance cytotoxicity by improving DNA intercalation or enzyme inhibition .

Enzyme Modulation : Piperidine-containing derivatives (e.g., ) often target proteases or kinases due to their basic nitrogen atoms, which facilitate hydrogen bonding with active sites .

Structural-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups (e.g., fluorine in ): Increase metabolic stability and target affinity.
  • Bulky Substituents (e.g., methoxyphenyl in ): May reduce solubility but improve selectivity.

Biological Activity

Methyl 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)propanoate is a complex organic compound with significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidoindole core , characterized by a fused pyrimidine and indole structure. This core is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The inclusion of a sulfanyl group enhances its reactivity and potential interactions with biological targets.

Property Details
Molecular Formula C₁₃H₁₅N₃O₂S
Molecular Weight 279.35 g/mol
CAS Number 1112399-77-5

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. It has been shown to modulate pathways involving:

  • NF-kB Signaling : Similar compounds have demonstrated the ability to prolong NF-kB activation, which plays a crucial role in immune response and inflammation .
  • Antimicrobial Activity : Research indicates that derivatives of pyrimidoindoles exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits promising antimicrobial properties. The minimal inhibitory concentration (MIC) values suggest effectiveness against several bacterial strains.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Listeria monocytogenes32

Case Studies

  • Pyrimidoindole Derivatives in Vaccination : A study highlighted the use of pyrimidoindole derivatives as adjuvants in vaccines, enhancing immune responses by modulating NF-kB signaling pathways . This suggests that this compound could serve similar roles in immunotherapy.
  • Cell Proliferation Studies : In cellular assays, compounds structurally related to this compound were found to inhibit cell cycle progression in leukemia models while promoting hematopoietic stem cell expansion .

Q & A

Basic: What are the standard protocols for synthesizing methyl 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)propanoate, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves multi-step organic reactions, including cyclization of indole-pyrimidine hybrids and thiol-alkylation steps. Key parameters include:

  • Temperature control : Excess heat may degrade sensitive intermediates (e.g., indole moieties).
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution at the sulfur atom .
  • Catalysts : Mild bases (e.g., K₂CO₃) facilitate sulfanyl group incorporation without side reactions .
    Yields often range from 40–65%, with purity confirmed via HPLC (>95%) and NMR .

Advanced: How can computational modeling optimize the regioselectivity of sulfanyl group attachment in pyrimidoindole derivatives?

Answer:
Density Functional Theory (DFT) calculations predict electron density distribution at reactive sites. For example:

  • The sulfur atom at position 2 of the pyrimidoindole core exhibits higher nucleophilicity due to resonance stabilization .
  • Molecular docking studies reveal steric hindrance from the 3-methyl group directs sulfanyl substitution to the propanoate side chain .
    Experimental validation via X-ray crystallography (as in related structures ) confirms computational predictions.

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

Answer:

  • ¹H/¹³C NMR :
    • Indole NH proton: δ 10.5–11.0 ppm (broad singlet) .
    • Methyl ester: δ 3.6–3.8 ppm (singlet for OCH₃) and δ 170–175 ppm (C=O in ¹³C NMR) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z ~361.1 (exact mass depends on substituents) .
  • IR : C=O stretch at 1680–1720 cm⁻¹ and S-H/C-S vibrations at 600–700 cm⁻¹ .

Advanced: How do structural modifications (e.g., substituents on the indole ring) impact biological activity?

Answer:

  • 3-Methyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Sulfanyl-propanoate moiety : Modulates solubility (logP ~2.5) and influences binding to enzymes like cyclooxygenase-2 (COX-2) .
  • Electron-withdrawing groups (e.g., nitro at position 8): Increase anti-inflammatory activity but may reduce bioavailability due to polarity .

Basic: What are the stability profiles of this compound under various storage conditions?

Answer:

  • Thermal stability : Decomposes above 150°C; store at 2–8°C in amber vials .
  • Light sensitivity : UV exposure degrades the indole core; use inert atmospheres (N₂/Ar) for long-term storage .
  • Hydrolytic stability : Ester groups hydrolyze in aqueous buffers (pH >7); use lyophilized forms for biological assays .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

  • Assay variability : Standardize protocols (e.g., cell lines, IC₅₀ measurement methods). For example, COX-2 inhibition assays vary by substrate concentration (10–100 µM) .
  • Metabolite interference : Use LC-MS to identify active metabolites (e.g., hydrolyzed propanoate derivatives) that may skew results .
  • Structural analogs : Compare data with closely related compounds (e.g., ethyl vs. methyl esters) to isolate substituent effects .

Basic: What synthetic challenges arise during scale-up, and how can they be mitigated?

Answer:

  • Low yields in thiol-alkylation : Use excess mercaptopropanoate (1.5–2.0 eq.) and slow addition to minimize disulfide formation .
  • Purification difficulties : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
  • Byproduct formation : Monitor reactions via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) to isolate intermediates .

Advanced: What role does the sulfanyl group play in modulating enzyme inhibition kinetics?

Answer:

  • Reversible inhibition : The sulfur atom forms a disulfide bond with cysteine residues in enzyme active sites (e.g., thioredoxin reductase) .
  • Kinetic studies : Competitive inhibition constants (Kᵢ) of 0.8–1.2 µM suggest high affinity for COX-2’s hydrophobic pocket .
  • SAR analysis : Removing the sulfanyl group reduces activity by 10-fold, highlighting its role in target engagement .

Basic: How is crystallographic data used to validate the compound’s 3D structure?

Answer:
Single-crystal X-ray diffraction (e.g., CCDC entry for related structures ) confirms:

  • Bond angles : ~120° for the pyrimidine ring.
  • Torsional strain : Dihedral angle between indole and pyrimidine planes (<10°), indicating planarity .
    Data deposited in the Cambridge Structural Database (CSD) aids in virtual screening.

Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Prodrug design : Replace methyl ester with ethyl or PEGylated esters to enhance oral absorption .
  • Lipid nanoparticle encapsulation : Increases half-life from 2h (free compound) to 8h in rodent models .
  • CYP inhibition assays : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

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